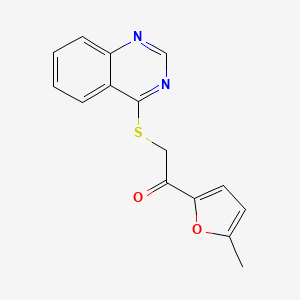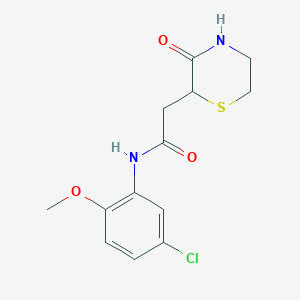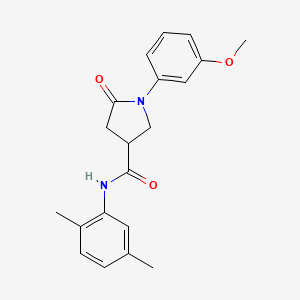![molecular formula C18H18Cl2N2O2 B4425943 N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B4425943.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-chlorophenyl)acetamide
Vue d'ensemble
Description
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-chlorophenyl)acetamide, commonly known as MLN8054, is a small molecule inhibitor that targets Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division, and its overexpression has been linked to various types of cancer. MLN8054 has been extensively studied for its potential as a cancer therapy drug due to its ability to inhibit Aurora A kinase and disrupt cell division. In
Mécanisme D'action
MLN8054 works by inhibiting Aurora A kinase, a protein that is crucial for cell division. Aurora A kinase plays a critical role in the formation and function of the mitotic spindle, which is responsible for segregating chromosomes during cell division. MLN8054 disrupts the formation of the mitotic spindle, leading to cell death.
Biochemical and Physiological Effects
MLN8054 has been shown to have potent anticancer activity in vitro and in vivo. It has been tested in various cancer cell lines, including breast, lung, colon, and prostate cancer, and has shown promising results in reducing cell viability and inducing cell death. MLN8054 has also been tested in preclinical animal models and has shown efficacy in reducing tumor growth and improving survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MLN8054 in lab experiments is its potency and specificity for Aurora A kinase. MLN8054 has been shown to have a high affinity for Aurora A kinase and is selective for this protein, making it an ideal tool for studying the role of Aurora A kinase in cell division and cancer. However, one of the limitations of using MLN8054 is its potential off-target effects. MLN8054 has been shown to inhibit other kinases, such as Aurora B kinase, at higher concentrations, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on MLN8054. One of the directions is to investigate the potential of MLN8054 as a cancer therapy drug in clinical trials. MLN8054 has shown promising results in preclinical animal models, and further studies are needed to evaluate its safety and efficacy in humans. Another direction is to explore the potential of MLN8054 in combination with other anticancer drugs. Combining MLN8054 with other drugs that target different pathways may enhance its anticancer activity and reduce the likelihood of drug resistance. Finally, future studies could focus on identifying biomarkers that predict the response to MLN8054 treatment. Identifying biomarkers may help to identify patients who are most likely to benefit from MLN8054 treatment and improve the overall efficacy of the drug.
Applications De Recherche Scientifique
MLN8054 has been extensively studied for its potential as a cancer therapy drug. It has been shown to inhibit Aurora A kinase and disrupt cell division, leading to cell death in various cancer cell lines. MLN8054 has also been tested in preclinical animal models and has shown promising results in reducing tumor growth and improving survival rates.
Propriétés
IUPAC Name |
N-(3-chloro-2-morpholin-4-ylphenyl)-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-14-6-4-13(5-7-14)12-17(23)21-16-3-1-2-15(20)18(16)22-8-10-24-11-9-22/h1-7H,8-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKIPDGFYZLLSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B4425883.png)



![6-methyl-8-(4-morpholinylsulfonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B4425916.png)

![2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4425927.png)

![N-{1-[2-(2-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B4425937.png)
![(1,3-benzodioxol-5-ylmethyl)(pyridin-3-ylmethyl)[4-(pyrimidin-2-yloxy)benzyl]amine](/img/structure/B4425947.png)
![1-(5-chloro-2-methylphenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4425959.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4425966.png)
![ethyl {4-[(cyclopropylcarbonyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4425971.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4425974.png)